molecular formula C11H18N4O2 B14887743 n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine

n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine

Cat. No.: B14887743
M. Wt: 238.29 g/mol
InChI Key: GKKMWVQGMRRSOC-UHFFFAOYSA-N
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Description

n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine: is a chemical compound with the molecular formula C11H18N4O2 It is characterized by the presence of a nitropyridine group attached to a propane-1,2-diamine backbone, which is further substituted with trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine typically involves the reaction of 5-nitropyridine-2-carbaldehyde with 2,2,2-trimethylpropane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine can be used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids .

Medicine: In the field of medicine, derivatives of this compound may be explored for their pharmacological properties. The presence of the nitropyridine group suggests potential activity as an antimicrobial or anticancer agent .

Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitropyridine group can participate in redox reactions, while the diamine backbone can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: n2,n2,2-Trimethyl-n1-(5-nitropyridin-2-yl)propane-1,2-diamine is unique due to the presence of the nitropyridine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields .

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

2-N,2-N,2-trimethyl-1-N-(5-nitropyridin-2-yl)propane-1,2-diamine

InChI

InChI=1S/C11H18N4O2/c1-11(2,14(3)4)8-13-10-6-5-9(7-12-10)15(16)17/h5-7H,8H2,1-4H3,(H,12,13)

InChI Key

GKKMWVQGMRRSOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=NC=C(C=C1)[N+](=O)[O-])N(C)C

Origin of Product

United States

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